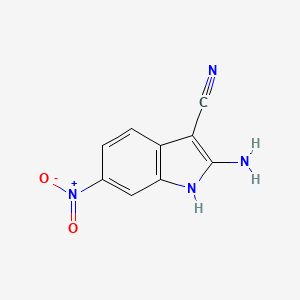

2-amino-6-nitro-1H-indole-3-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-nitro-1H-indole-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4O2/c10-4-7-6-2-1-5(13(14)15)3-8(6)12-9(7)11/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRHEWVKEPPYDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=C2C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00585867 | |

| Record name | 2-Amino-6-nitro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

325733-95-7 | |

| Record name | 2-Amino-6-nitro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00585867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 6 Nitro 1h Indole 3 Carbonitrile: Advanced Approaches and Mechanistic Insights

Classical and Conventional Synthetic Routes to Indole (B1671886) Derivatives

Several classical name reactions have been the cornerstone of indole synthesis for over a century. While often requiring harsh conditions, their adaptability has kept them relevant. Their application to the synthesis of a complex target like 2-amino-6-nitro-1H-indole-3-carbonitrile would necessitate significant modifications and carefully chosen starting materials.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success.

For the synthesis of this compound, a hypothetical Fischer approach would require the reaction of (4-nitrophenyl)hydrazine with a carbonyl compound that could provide the 2-amino and 3-carbonitrile functionalities. A potential candidate for the carbonyl component would be an α-aminocyano ketone or a related precursor. However, the stability of such a carbonyl compound under the strongly acidic conditions typical for the Fischer synthesis presents a significant challenge. Electron-withdrawing groups, such as the nitro group on the phenylhydrazine ring, can hinder the reaction.

Table 1: Hypothetical Fischer Indole Synthesis Parameters

| Parameter | Description |

| Aryl Hydrazine (B178648) | (4-nitrophenyl)hydrazine |

| Carbonyl Component | α-amino-α-cyanoacetone (or a protected derivative) |

| Catalyst | Brønsted or Lewis Acid (e.g., Polyphosphoric acid, ZnCl₂) |

| Key Steps | 1. Formation of (4-nitrophenyl)hydrazone. 2. Tautomerization to an ene-hydrazine. 3. Acid-catalyzed-sigmatropic rearrangement. 4. Cyclization and elimination of ammonia. |

| Challenges | Stability of the carbonyl substrate under acidic conditions; potential for side reactions due to the multiple functional groups. |

The Madelung synthesis, first reported in 1912, involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base, such as sodium or potassium alkoxide. This method is one of the few base-catalyzed thermal cyclizations known to produce indoles from N-acyl-o-toluidines. The vigorous reaction conditions (200–400 °C) generally limit its application to the synthesis of 2-alkynylindoles and other robustly substituted derivatives.

Adapting the Madelung synthesis for this compound would be challenging. A plausible starting material would be an appropriately substituted N-(2-methyl-5-nitrophenyl)amide. The high temperatures and strongly basic conditions required for the cyclization are likely incompatible with the cyano and amino functional groups. Recent modifications, however, have enabled the synthesis of 3-cyanoindoles via a one-pot, two-step Madelung-type procedure, suggesting that with careful optimization of reaction conditions and choice of base, this route might be feasible.

Table 2: Potential Madelung Synthesis Adaptation

| Parameter | Description |

| Starting Material | N-(2-methyl-5-nitrophenyl)-2-cyanoacetamide |

| Base | Strong base (e.g., NaOEt, KHMDS, DBN) |

| Temperature | High temperature (typically >200 °C), though modern variants may use lower temperatures. |

| Key Steps | 1. Deprotonation at the benzylic methyl group and amide nitrogen. 2. Intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. 3. Dehydration to form the indole ring. |

| Challenges | Harsh reaction conditions potentially degrading the nitro, amino, and cyano groups. Low yields are common. |

The Bartoli indole synthesis is a versatile method that produces substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. This reaction is particularly effective for the synthesis of 7-substituted indoles and benefits from sterically bulky ortho substituents, which facilitate the key-sigmatropic rearrangement step. Typically, three equivalents of the Grignard reagent are required for the reaction to proceed to completion when starting from a nitroarene.

Given that the target molecule contains a nitro group, the Bartoli synthesis is a conceptually appealing route. A potential starting material could be 1,3-dinitro-4-methylbenzene or a similar dinitro-aromatic compound. The choice of the vinyl Grignard reagent would be critical to install the desired substituents at the C2 and C3 positions. For instance, a vinyl Grignard bearing a protected amino group or a precursor to the nitrile could be envisioned. The reaction's ability to tolerate various functional groups makes it a more promising classical approach compared to the Fischer or Madelung syntheses for this specific target.

Table 3: Conceptual Bartoli Synthesis Approach

| Parameter | Description |

| Nitroarene | 2,4-dinitrotoluene or a related ortho-substituted dinitroarene. |

| Grignard Reagent | A substituted vinylmagnesium bromide (e.g., 1-cyano-2-magnesiobromopropene, with a protected amino group). |

| Stoichiometry | 3 equivalents of Grignard reagent per equivalent of nitroarene. |

| Key Steps | 1. Addition of Grignard reagent to the nitro group. 2. Formation of a nitrosoarene intermediate. 3. A second addition of the Grignard reagent. 4.-sigmatropic rearrangement. 5. Cyclization and rearomatization. |

| Advantages | Starts from a nitro-substituted arene; tolerance for various functional groups. |

The Leimgruber-Batcho indole synthesis is a highly efficient, two-step process for preparing indoles from o-nitrotoluenes. The first step involves the formation of an enamine by reacting the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). The second step is a reductive cyclization of the intermediate enamine to afford the indole. This method is widely used due to its high yields, mild conditions, and the commercial availability of many starting o-nitrotoluenes.

Table 4: Modified Leimgruber-Batcho Synthesis Strategy

| Parameter | Description |

| Starting Material | 4-substituted-2-nitrotoluene (e.g., 4-cyano-2-nitrotoluene). |

| Enamine Formation | Reaction with a reagent capable of introducing the C2-amino and C3-cyano groups (e.g., a derivative of malononitrile). |

| Reduction Methods | Catalytic hydrogenation (e.g., Raney Nickel, Pd/C), or chemical reduction (e.g., SnCl₂, Fe/acetic acid). |

| Key Steps | 1. Formation of a substituted enamine from the o-nitrotoluene. 2. Reduction of the nitro group to an amine. 3. Spontaneous cyclization onto the enamine. 4. Elimination to form the indole ring. |

| Advantages | High yields, mild conditions, and direct use of nitro-substituted precursors. |

Multi-Component Reaction (MCR) Strategies for the Synthesis of Indole Derivatives

Multi-component reactions (MCRs), in which three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have emerged as powerful tools in modern organic synthesis. They offer significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate molecular complexity.

The synthesis of highly substituted 2-aminoindoles is an area where MCRs have been particularly successful. Several one-pot procedures have been developed for the construction of 2-amino-3-cyanoindoles and related structures. A highly relevant and efficient strategy involves a one-pot, two-step process starting from a 2-halonitrobenzene and a cyanoacetamide.

This methodology can be directly adapted for the synthesis of this compound. The proposed synthesis would begin with a suitably substituted 2-halonitrobenzene, such as 1-chloro-2,4-dinitrobenzene (B32670) or 2-fluoro-5-nitrobenzonitrile. The first step is a nucleophilic aromatic substitution (SNAr) reaction with malononitrile (B47326) or cyanoacetamide under basic conditions to generate a 2-cyano-2-(nitrophenyl)acetamide intermediate. This is followed by an in-situ reductive cyclization, where the nitro group is reduced to an amine, which then cyclizes onto one of the nitrile groups to form the 2-aminoindole ring system.

Table 5: Proposed One-Pot MCR Synthesis of this compound

| Step | Reagents and Conditions | Mechanism |

| 1. SNAr Reaction | Starting Materials: 2-chloro-5-nitrobenzonitrile (B92243) and malononitrile. Base: NaH Solvent: DMF Temperature: Room Temperature | The base deprotonates malononitrile, creating a nucleophile that attacks the electron-deficient aromatic ring, displacing the halide. |

| 2. Reductive Cyclization | Reducing Agents: Zn dust, FeCl₃ Acid: HCl Temperature: 100 °C | The nitro group is reduced to an amino group. The newly formed aniline (B41778) then undergoes intramolecular cyclization by attacking one of the nitrile groups, followed by tautomerization to yield the final 2-aminoindole product. |

This one-pot MCR approach offers a highly efficient and direct route to the target compound, avoiding the harsh conditions of many classical methods and streamlining the synthetic process by minimizing purification steps.

Exploration of Diverse Reactant Combinations

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single, atom-economical step. researchgate.net The synthesis of 2-aminoindole-3-carbonitrile derivatives often employs MCRs that bring together diverse reactants to rapidly build the core indole structure.

A common strategy involves the reaction of an appropriately substituted aniline, a source of the nitrile group (such as malononitrile), and a third component that facilitates the cyclization. For the target molecule, a potential precursor would be 4-nitroaniline. One established one-pot, two-step method for synthesizing 2-amino-indole-3-carboxamides starts with a 2-halonitrobenzene, which undergoes a nucleophilic aromatic substitution (SNAr) with a cyanoacetamide, followed by a reductive cyclization using reagents like zinc and ferric chloride to form the 2-aminoindole ring system. nih.gov

Another versatile MCR approach involves the Ugi four-component reaction (U-4CR). researchgate.net This reaction typically combines an aniline, an aldehyde (like glyoxal (B1671930) dimethyl acetal), an isocyanide, and an acid (such as formic acid) to produce an intermediate that can then undergo an acid-induced cyclization to yield multi-substituted indole derivatives. researchgate.net While not directly yielding the 2-amino-3-carbonitrile, this highlights the power of MCRs in assembling diverse indole cores. researchgate.net

The following table summarizes representative reactant combinations used in MCRs for the synthesis of functionalized indoles.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Key Product Type |

| Substituted Anilines | Glyoxal dimethyl acetal | Formic Acid | Isocyanides | Indole-2-carboxamides researchgate.net |

| 2-Halonitrobenzene | Cyanoacetamides | Base (e.g., NaH) | Reducing Agent (e.g., Zn/FeCl₃) | 2-Amino-indole-3-carboxamides nih.gov |

| Indoles | Aldehydes | Malononitrile | - | 2-Amino-4-(1H-indol-3-yl)-4H-chromene-3-carbonitriles rsc.org |

| Acetophenone (B1666503) Oxime | Aldehyde | Malononitrile | - | 2-Amino-4,6-diarylpyridine-3-carbonitriles researchgate.net |

Catalyst-Free and Environmentally Benign MCR Approaches

In line with the principles of green chemistry, there is a growing emphasis on developing catalyst-free and environmentally friendly synthetic methods. Several MCRs for indole synthesis have been successfully performed under catalyst-free conditions, often utilizing green solvents like water or polyethylene (B3416737) glycol (PEG), or even under solvent-free conditions. openmedicinalchemistryjournal.comresearchgate.net

For instance, the synthesis of certain 3-substituted indoles can be achieved through a catalyst-free MCR process using polyethylene glycol 400 as a reaction promoter and medium. openmedicinalchemistryjournal.com This method involves the reaction between an indole, an aromatic aldehyde, and a C-H activated acid. openmedicinalchemistryjournal.com Similarly, an efficient one-pot synthesis of 2-amino-4,6-diarylpyridine-3-carbonitriles has been described by simply heating a mixture of an acetophenone oxime, an aldehyde, and malononitrile without any catalyst under solvent-free conditions. researchgate.net

These approaches offer significant advantages by minimizing waste, avoiding potentially toxic metal catalysts, and simplifying purification procedures. The development of such catalyst-free MCRs is a significant step towards more sustainable chemical manufacturing. rsc.org

Catalytic Approaches in the Synthesis of Indole Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. The synthesis of indole derivatives, including precursors to this compound, has greatly benefited from various catalytic strategies.

Transition Metal-Catalyzed Cyclization Reactions

Transition metals, particularly palladium, copper, and cobalt, are widely used to catalyze the formation of the indole ring. mdpi.com These methods often involve cross-coupling and cyclization reactions that are highly efficient and tolerant of a wide range of functional groups.

Palladium-catalyzed reactions, such as the Larock indole synthesis, are powerful methods for constructing substituted indoles. biosynth.com For example, the synthesis of nitroindoles and subsequent aminoindoles can be achieved via intermolecular cyclization of terminal alkynes and 2-haloanilines using a palladium catalyst. researchgate.net Copper-catalyzed reactions are also prevalent. A method for preparing 2-aminoindole derivatives involves a copper-catalyzed reaction of picolinoyl-protected indoles with tert-butyl nitrite (B80452), followed by a reduction step. google.com

Cobalt-catalyzed reactions have also been employed for indole synthesis through cross-dehydrogenative coupling of ortho-alkenylanilines or the cyclization of ureas and alkynes. mdpi.com These transition metal-catalyzed approaches provide reliable routes to a diverse array of indole derivatives.

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of catalysis alongside transition metal catalysis and biocatalysis. mdpi.com Chiral phosphoric acids, for example, have been used in the asymmetric synthesis of bis(1H-indole-3-yl)-piperidine-2-carboxylates. rsc.orgnih.gov

In the context of MCRs, organocatalysts can facilitate the synthesis of indole-containing heterocycles. For instance, sodium lauryl sulfate (B86663) (SDS), a common surfactant, has been shown to act as an effective organocatalyst for the condensation of salicylaldehyde (B1680747), malononitrile, and substituted indoles in water to produce 3-substituted indoles. rsc.org The use of readily available and non-toxic organocatalysts makes these methods attractive for sustainable synthesis. mdpi.com

Heterogeneous and Nanomagnetic Catalysis for Sustainable Synthesis

To address the challenges of catalyst separation and recycling, heterogeneous catalysts, particularly those based on magnetic nanoparticles, have gained significant attention. nanochemres.org These catalysts offer the advantages of easy separation from the reaction mixture using an external magnet, high stability, and reusability. doaj.org

Iron(III) oxide (Fe₃O₄) magnetic nanoparticles (MNPs) have been used as a highly efficient catalyst for the synthesis of various indole derivatives. nanochemres.orgdoaj.org For example, Fe₃O₄ MNPs can catalyze the three-component reaction of primary amines, 1,3-dicarbonyl compounds, and activated acetylenic compounds under solvent-free conditions. researchgate.net Similarly, nanocomposite aerogels containing nickel ferrite (B1171679) (NiFe₂O₄) dispersed in a silica (B1680970) matrix have been shown to be effective catalysts for the synthesis of bis(indolyl)methanes at room temperature. mdpi.com The development of such magnetically recoverable nanocatalysts is a key area of research for creating more sustainable and cost-effective synthetic processes. nih.gov

Biocatalytic Pathways (if applicable to indole derivatives)

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. While the direct enzymatic synthesis of a highly functionalized molecule like this compound is not widely reported, biocatalytic methods are being explored for the synthesis of the core indole scaffold. livescience.io

One emerging approach involves the use of monoamine oxidase (MAO-N) enzymes to biocatalytically aromatize indoline (B122111) derivatives into indoles. livescience.io This chemo-enzymatic strategy demonstrates the potential of using enzymes for the synthesis of non-chiral aromatic molecules under mild reaction conditions, presenting a greener alternative to traditional chemical methods that often require harsh conditions and stoichiometric oxidizing agents. livescience.io

Mechanistic Investigations of Indole Derivative Formation

A deep understanding of the reaction mechanism is crucial for optimizing existing synthetic routes and designing novel pathways to complex indole derivatives. researchgate.net Mechanistic studies, encompassing the identification of transient intermediates, kinetic analysis of elementary steps, and computational modeling, provide invaluable insights into the transformation process.

Elucidation of Reaction Intermediates

The identification of reaction intermediates is fundamental to confirming a proposed reaction pathway. In the synthesis of indole derivatives, various intermediates have been proposed and identified depending on the specific methodology.

For instance, in palladium-catalyzed indole syntheses, which are powerful tools for constructing the indole nucleus, the reaction pathways involve distinct organopalladium intermediates. mdpi.com One common strategy involves a Sonogashira cross-coupling reaction followed by cyclization. Mechanistic studies of such a sequence for the synthesis of N,N-dialkyl-2-(1-alkynyl)aniline revealed that this compound is a key intermediate which then undergoes further transformations to form the indole ring. mdpi.com Similarly, in three-component syntheses catalyzed by palladium, a palladium intermediate is believed to be the key step that facilitates the cyclization. mdpi.com

In base-catalyzed multi-component reactions, which can be used to generate highly substituted indoles, the mechanism often proceeds through a series of condensation and cyclization steps. For example, the reaction of salicylaldehyde with an active methylene (B1212753) compound like malononitrile is proposed to initially form a 2-iminochrome intermediate via Knoevenagel condensation and subsequent cyclization. rsc.org This intermediate then reacts with an indole nucleophile to yield the final 3-substituted product. Another proposed mechanism in base-catalyzed reactions involves the initial deprotonation of the indole N-H bond, which then allows the indole to react with an aldehyde, forming a 3-indolylalcohol intermediate. rsc.org

In reactions involving 3-cyanoacetyl indoles, a Knoevenagel condensation between the indole derivative and an aromatic aldehyde can yield an intermediate that subsequently undergoes a Michael addition and intramolecular cyclization to form complex heterocyclic systems like pyrans. nih.gov

Kinetic Studies of Key Synthetic Steps

Kinetic studies provide quantitative data on reaction rates, activation energies, and the influence of various parameters like temperature and catalyst concentration, offering a deeper understanding of the reaction mechanism.

The Fischer indole synthesis, a classic and widely used method, has been the subject of kinetic investigations. rsc.org Such studies help to elucidate the rate-determining steps and optimize reaction conditions for improved yields and reduced side products. numberanalytics.com The rate of the Fischer indole synthesis is influenced by factors such as temperature and the choice of catalyst and solvent. numberanalytics.com

More recent studies on indole synthesis under continuous flow conditions have also incorporated kinetic modeling. For example, in the synthesis of tryptophol (B1683683) derivatives, a kinetic model was developed using experimental data and COMSOL simulation. This model determined the activation energies for the formation of the desired product as well as various side products. The study found activation energies of 40.1 kJ/mol for the main product (a tryptophol derivative) and 36.8 kJ/mol, 46.9 kJ/mol, and 67.7 kJ/mol for other intermediates and byproducts, highlighting how temperature control is critical to maximizing the yield of the target molecule. nih.gov

| Product/Intermediate | Activation Energy (kJ/mol) |

| Intermediate Hydrazine | 36.8 |

| Tryptophol Derivative | 40.1 |

| Bis-indole Dimer | 46.9 |

| Cinnoline Derivative | 67.7 |

| Activation energies for the generation of different species in a continuous flow indole synthesis, as determined by kinetic modeling. nih.gov |

Computational Validation of Proposed Mechanisms

Computational chemistry has emerged as a powerful tool for validating mechanisms that are difficult to probe experimentally. nih.gov Density Functional Theory (DFT) calculations, in particular, are widely used to map potential energy surfaces, calculate activation barriers, and determine the stability of intermediates and transition states. researchgate.netnih.gov

For example, in a recently developed method for the regioselective synthesis of 3-nitroindoles, DFT calculations were employed to elucidate the reaction pathway. nih.gov The computations revealed a four-member ring transition state formed between the N-Boc protected indole and an electrophilic nitrating agent, trifluoroacetyl nitrate. The calculated free energies for the process supported the proposed mechanism and the high regioselectivity observed experimentally. nih.gov

Computational approaches can also be integrated with experimental work to discover and validate new metabolic pathways for indole synthesis. By using bioinformatic searches, protein structural modeling, and protein-ligand-docking simulations, potential enzymes and pathways can be predicted. nih.gov These in silico findings can then guide in vitro experiments to confirm the activity of the proposed enzymatic pathways for producing indole derivatives like indole-3-acetic acid. nih.gov

Green Chemistry Principles in the Synthesis of Indole Derivatives

The pharmaceutical industry and academic researchers are increasingly adopting green chemistry principles to minimize the environmental impact of chemical syntheses. benthamdirect.comtandfonline.comresearchgate.net This involves the use of environmentally benign solvents, renewable starting materials, energy-efficient processes, and catalyst-free or solvent-free conditions. openmedicinalchemistryjournal.com

Solvent-Free and Solvent-Minimizing Methodologies

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Several strategies have been developed for the synthesis of indole derivatives under solvent-free or solvent-minimized conditions.

Microwave-Assisted Synthesis: Microwave irradiation has become a popular technique as it often leads to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com It is considered an environmentally friendly and efficient method for synthesizing a wide range of organic compounds, including indoles. tandfonline.comtandfonline.com

Solvent-Free Reactions: Performing reactions without a solvent is an ideal green approach. For instance, the synthesis of certain indole derivatives has been successfully achieved by reacting indoles with substituted aromatic aldehydes under solvent-free conditions, sometimes facilitated by a reusable solid acid catalyst like Cellulose Sulfuric Acid. openmedicinalchemistryjournal.com Another method involves visible light irradiation of the reactants without any catalyst or solvent. openmedicinalchemistryjournal.com

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. openmedicinalchemistryjournal.com Multi-component reactions for preparing 3-substituted indoles have been successfully carried out in water, often with the help of a catalyst to achieve high yields. openmedicinalchemistryjournal.com

Ionic Liquids: Ionic liquids are salts with low melting points that can be used as recyclable alternatives to volatile organic solvents. They have been employed in reactions such as the Michael addition of indoles to α,β-unsaturated compounds. researchgate.netopenmedicinalchemistryjournal.com

Utilization of Renewable Resources and Feedstocks

The most prominent area of development is the use of bio-derived solvents. A greener synthesis of indoles has been demonstrated using solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and ethyl acetate (B1210297) (EtOAc), both of which can be derived from sustainable resources. acs.org These renewable solvents have been shown to be effective replacements for traditional dipolar aprotic solvents like DMSO in copper-catalyzed indole syntheses, with the added benefit of simplifying the workup process and reducing organic waste. acs.org The broader goal within the field is to design synthetic pathways that utilize renewable building blocks for the indole core itself, though this remains a less explored area. researchgate.net

Energy-Efficient Reaction Conditions (e.g., Microwave, Ultrasound)

Conventional synthetic methods often rely on prolonged heating, which can be energy-intensive and may lead to the formation of byproducts. To address these limitations, energy-efficient technologies such as microwave (MW) irradiation and ultrasound have emerged as powerful tools in organic synthesis. eurekaselect.comrsc.org These techniques can dramatically reduce reaction times, improve yields, and enhance product purity. rsc.orgscispace.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. rsc.org This process, known as dielectric heating, leads to rapid and uniform heating of the reaction mixture, often resulting in significantly accelerated reaction rates compared to conventional heating methods. scispace.commdpi.com

In the context of indole synthesis, microwave irradiation has been successfully employed to drive various cyclization reactions. For instance, the synthesis of 3-amino-5-nitro-indole-2-carbonitriles, close analogs of the target compound, has been achieved in good yields (60-87%) through a microwave-assisted Thorpe-Ziegler cyclization. researchgate.net This approach involves heating the precursor, a 2-(cyanomethylamino)benzonitrile, with a base like potassium carbonate in ethanol (B145695) at elevated temperatures and pressures, a process significantly expedited by microwave heating. researchgate.net This demonstrates the potential for MAOS to efficiently construct the 2-amino-3-carbonitrile indole core. The key advantages observed in related syntheses include a drastic reduction in reaction time from hours to minutes and improved product yields. scispace.commdpi.com

Research Findings on Microwave-Assisted Indole Synthesis

| Precursor | Conditions | Product | Yield (%) | Time | Reference |

|---|---|---|---|---|---|

| N-Aryl β-nitroenamines | Pd(OAc)₂, Cu(OAc)₂, K₂CO₃, DMF, MW | 3-Nitroindoles | Good | Rapid | nih.gov |

| 2-(Cyanomethylamino)-4-nitrobenzonitrile | K₂CO₃, EtOH, MW, 250 W | 3-Amino-5-nitro-indole-2-carbonitrile | 60-87% | Not specified | researchgate.net |

| Substituted Phenylhydrazines & Ketones | p-TSA, MW, Solvent-free | Substituted Indoles | Good to Excellent | Not specified | rsc.org |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient pathway. eurekaselect.com The phenomenon of acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, accelerating mass transfer and reaction rates. nih.gov

Ultrasound irradiation has been widely used for the synthesis of various nitrogen-containing heterocycles, proving to be a green and eco-friendly technique. eurekaselect.com It often leads to higher yields, shorter reaction times, and milder reaction conditions compared to conventional methods. researchgate.netresearchgate.net For instance, ultrasound has been effectively used in multicomponent reactions to produce derivatives of 2-amino-3-cyanopyridine (B104079) and 4H-chromenes from malononitrile, a common precursor in nitrile-containing heterocycle synthesis. nih.gov The Strecker synthesis of α-aminoacetonitriles has also been significantly improved using ultrasound, reducing reaction times from 72 hours to just 30 minutes. nih.gov While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the documented success in related nitrile and amine syntheses suggests its high potential for this application. nih.govnih.gov

Comparative Advantages of Energy-Efficient Methods

| Feature | Conventional Heating | Microwave Irradiation | Ultrasound Irradiation |

|---|---|---|---|

| Heating Mechanism | Conduction/Convection | Dielectric Heating | Acoustic Cavitation |

| Reaction Time | Hours to Days | Minutes to Hours scispace.com | Minutes to Hours nih.gov |

| Energy Efficiency | Low | High | High eurekaselect.com |

| Yield | Variable | Often Improved mdpi.com | Often Improved researchgate.net |

| Purity | Variable | Often Cleaner rsc.org | Often Higher nih.gov |

Atom Economy and Waste Minimization Strategies

Green chemistry principles are fundamental to developing sustainable synthetic routes. Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the E-factor (Environmental Factor), which quantifies waste generation. nih.gov

Atom Economy

Introduced by Barry Trost, atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the desired final product. nih.govnih.gov The goal is to design syntheses where this incorporation is maximized, ideally approaching 100%. jocpr.com Addition and cycloaddition reactions are inherently atom-economical as they incorporate all atoms from the starting materials into the product. nih.gov

In synthesizing this compound, a high atom economy can be achieved by choosing synthetic pathways that involve addition or condensation reactions where the only byproduct is a small molecule like water. For example, a Thorpe-Ziegler type cyclization of a suitably substituted 2-aminobenzonitrile (B23959) precursor would be highly atom-economical. In contrast, reactions that use stoichiometric reagents or protecting groups that are not incorporated into the final structure tend to have poor atom economy.

Waste Minimization and E-Factor

While atom economy provides a theoretical target, the E-factor offers a practical measure of waste production, defined as the total mass of waste generated per mass of product. nih.gov Fine chemical and pharmaceutical production processes are notorious for high E-factors, often generating 5 to 100 times more waste than the product itself. nih.gov

Strategies to minimize waste and lower the E-factor in the synthesis of this compound include:

Catalysis: Using catalytic reagents instead of stoichiometric ones dramatically reduces waste, as the catalyst is used in small amounts and can be recycled.

Solvent Selection: Opting for greener solvents (like water or ethanol) or performing reactions under solvent-free conditions minimizes volatile organic compound (VOC) emissions and solvent-related waste. rsc.org

Process Optimization: Employing techniques like microwave or ultrasound can lead to cleaner reactions with fewer side products, simplifying purification and reducing waste from chromatography and other work-up procedures. rsc.org

Flow Chemistry: Continuous flow processes can improve reaction control, enhance safety, and minimize waste streams compared to batch processing. rsc.org A protocol for preparing 1,2-azido alcohols using a flow procedure successfully minimized waste, achieving low E-factors between 1.6 and 2.1. rsc.org

By integrating these energy-efficient and waste-minimizing strategies, the synthesis of this compound can be made more sustainable, cost-effective, and environmentally responsible.

Chemical Transformations and Derivatization Strategies of 2 Amino 6 Nitro 1h Indole 3 Carbonitrile

Reactions Involving the Amino Functionality at C-2

The primary amino group at the C-2 position is a key site for a multitude of chemical reactions, enabling the introduction of diverse substituents and the construction of more complex heterocyclic systems.

The nucleophilic nature of the 2-amino group readily allows for acylation and sulfonylation reactions. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides, respectively. While specific studies on 2-amino-6-nitro-1H-indole-3-carbonitrile are not extensively documented in publicly available literature, the general reactivity of 2-aminoindoles suggests that they would readily react with acylating agents (such as acid chlorides or anhydrides) and sulfonylating agents (like sulfonyl chlorides) in the presence of a suitable base. These reactions would yield the corresponding N-acylated and N-sulfonylated derivatives, which can significantly alter the electronic and steric properties of the parent molecule.

| Reagent Category | Example Reagent | Potential Product |

| Acylating Agent | Acetyl chloride | 2-acetamido-6-nitro-1H-indole-3-carbonitrile |

| Acylating Agent | Benzoyl chloride | 2-benzamido-6-nitro-1H-indole-3-carbonitrile |

| Sulfonylating Agent | p-Toluenesulfonyl chloride | 6-nitro-2-(4-methylphenylsulfonamido)-1H-indole-3-carbonitrile |

| Sulfonylating Agent | Methanesulfonyl chloride | N-(3-cyano-6-nitro-1H-indol-2-yl)methanesulfonamide |

The diazotization of primary aromatic amines is a cornerstone of synthetic organic chemistry, leading to the formation of highly versatile diazonium salts. The 2-amino group of the title compound can be converted into a diazonium group by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). These resulting diazonium salts, although often unstable, can undergo a variety of subsequent transformations, including Sandmeyer, Schiemann, and Gomberg-Bachmann reactions, to introduce a wide range of functionalities such as halogens, cyano, hydroxyl, and aryl groups at the C-2 position.

Specific examples of diazotization and subsequent transformations of this compound are not detailed in the available scientific literature. The reactions below are illustrative of the expected chemical behavior based on general principles of aromatic amine chemistry.

| Reaction Name | Reagents | Potential Product at C-2 |

| Sandmeyer Reaction | CuCl / HCl | Chloro |

| Sandmeyer Reaction | CuBr / HBr | Bromo |

| Sandmeyer Reaction | CuCN / KCN | Cyano |

| Schiemann Reaction | HBF4, heat | Fluoro |

| Gomberg-Bachmann Reaction | Benzene (B151609), NaOH | Phenyl |

The condensation of the primary amino group with aldehydes or ketones provides a direct route to the formation of Schiff bases (imines). This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. The resulting Schiff bases derived from this compound would feature an imine linkage at the C-2 position, which can serve as a versatile intermediate for further synthetic manipulations, including reduction to secondary amines or participation in cycloaddition reactions. A specific example found in the literature involves the reaction of this compound with 2,5-dimethoxytetrahydrofuran (B146720) in acetic acid, which, after an intramolecular cyclization, yields 6-nitro-2-(pyrrol-1-yl)-1H-indole-3-carbonitrile google.com.

| Carbonyl Compound | Reaction Conditions | Product | Reference |

| 2,5-Dimethoxytetrahydrofuran | Acetic acid, reflux | 6-nitro-2-(pyrrol-1-yl)-1H-indole-3-carbonitrile | google.com |

The amino group at C-2 can be utilized to construct fused heterocyclic systems through cycloaddition reactions. While direct cycloaddition reactions involving the amino group itself are uncommon, it can be transformed into a more reactive functionality, such as an isothiocyanate or a diene, to facilitate such reactions. Although specific examples involving this compound are not reported, the general strategy of activating an amino group for cycloaddition is a known synthetic approach for building complex molecular frameworks.

Reactions Involving the Nitro Functionality at C-6

The nitro group at the C-6 position is a strong electron-withdrawing group that significantly influences the reactivity of the indole (B1671886) ring. It is also a key functional handle for further synthetic modifications, most notably through reduction.

The reduction of the nitro group is a fundamental transformation that opens up a vast area of chemical space for derivatization. Various reducing agents can be employed to convert the nitro group into an amino group, yielding 2,6-diamino-1H-indole-3-carbonitrile. Common methods for nitro group reduction include catalytic hydrogenation (e.g., using Pd/C and H2), or chemical reduction with metals in acidic media (e.g., Sn/HCl, Fe/HCl) or with other reagents like sodium dithionite.

Furthermore, under specific conditions, the nitro group can be partially reduced to a hydroxylamino or a hydrazino group. The formation of hydrazino derivatives, for instance, can be achieved using reducing agents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. These resulting amino and hydrazino derivatives are valuable intermediates for the synthesis of a wide array of new compounds, including azo dyes, pharmaceuticals, and other functional materials.

The following table outlines common reagents for the reduction of aromatic nitro groups and the expected products for this compound, based on established chemical principles.

| Reducing Agent | Expected Product at C-6 |

| H2, Pd/C | Amino |

| Sn, HCl | Amino |

| Fe, HCl | Amino |

| Na2S2O4 | Amino |

| Hydrazine hydrate, Raney Ni | Hydrazino |

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. numberanalytics.com This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. numberanalytics.com

In the context of this compound, the 6-nitro group is a powerful electron-withdrawing group that significantly activates the benzene portion of the indole ring, making it susceptible to nucleophilic attack. While the nitro group itself is generally a poor leaving group, its presence is critical for activating the ring towards the displacement of other substituents, such as halides, that might be present. For instance, in the synthesis of related 2-aminoindole structures, the initial step often involves an SNAr reaction on a 2-halonitrobenzene derivative, where the nitro group is essential for the reaction to proceed. nih.gov

Participation in Electron-Deficient Aromatic Systems

The indole ring is typically regarded as an electron-rich aromatic system, readily undergoing electrophilic substitution. However, the introduction of a potent electron-withdrawing group like the nitro moiety at the C-6 position fundamentally alters this characteristic. This substitution renders the entire bicyclic system electron-deficient. rsc.orgresearchgate.netrsc.org

This electron-deficient nature reverses the standard reactivity of the indole core. Instead of acting as a nucleophile, the nitroindole system becomes an electrophile, making it reactive toward electron-rich species. rsc.orgresearchgate.net This property has been exploited in various synthetic strategies, particularly in dearomatization reactions where the indole loses its aromaticity. Nitroindoles can participate as dienophiles or Michael acceptors in annulation and cycloaddition reactions to construct complex, polycyclic molecular architectures. researchgate.netnih.gov

Reactions Involving the Nitrile Functionality at C-3

The carbon-nitrogen triple bond of the nitrile group at the C-3 position is highly polarized, with an electrophilic carbon atom that serves as a primary site for nucleophilic attack. This functionality can be transformed into a variety of other important chemical groups.

Generally, nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids, often proceeding through an amide intermediate. However, studies on the hydrolysis of closely related 2-amino-1H-indole-3-carboxylate esters have shown that this transformation is exceptionally challenging. ssrn.comarkat-usa.org Attempts to hydrolyze these esters using standard basic conditions (e.g., NaOH or LiOH) were unsuccessful, showing no reaction. arkat-usa.org Acid-catalyzed hydrolysis was also ineffective and led to decomposition products, including decarboxylation. ssrn.com This unusual lack of reactivity is attributed to the electron-donating character of the 2-amino group and the indole ring nitrogen, which reduces the electrophilicity of the carbonyl carbon, a property described as a "doubly-vinylogous amidic nature". arkat-usa.org Given these findings, it is predicted that the hydrolysis of this compound to its corresponding carboxylic acid would be similarly difficult to achieve without significant degradation of the molecule.

The nitrile group can be readily reduced to either a primary amine or an aldehyde, depending on the reducing agent employed. libretexts.org

Reduction to Amines: Strong reducing agents, most notably Lithium Aluminium Hydride (LiAlH₄), can achieve the complete reduction of the nitrile group to a primary amine. libretexts.org This reaction involves two successive nucleophilic additions of a hydride ion. libretexts.org Applying this to the title compound would be expected to yield (2-amino-6-nitro-1H-indol-3-yl)methanamine. It is important to consider that reagents like LiAlH₄ may also reduce the nitro group. Other reagents, such as diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, are also effective for reducing various nitriles to primary amines. organic-chemistry.org

Reduction to Aldehydes: For a partial reduction to the aldehyde, a less reactive hydride reagent is required to prevent over-reduction to the amine. Diisobutylaluminium hydride (DIBAL-H) is commonly used for this transformation. youtube.com The reaction mechanism involves the addition of a single hydride equivalent to form an imine-aluminium complex, which is then hydrolyzed during aqueous workup to release the aldehyde. libretexts.org This would convert this compound into 2-amino-6-nitro-1H-indole-3-carbaldehyde.

| Transformation | Typical Reagent(s) | Expected Product |

|---|---|---|

| Full Reduction to Amine | 1. Lithium Aluminium Hydride (LiAlH₄) 2. H₂O | (2-amino-6-nitro-1H-indol-3-yl)methanamine |

| Partial Reduction to Aldehyde | 1. Diisobutylaluminium hydride (DIBAL-H) 2. H₃O⁺ workup | 2-amino-6-nitro-1H-indole-3-carbaldehyde |

The electrophilic carbon of the nitrile is susceptible to attack by a range of carbon-based and heteroatom nucleophiles. wikipedia.org A classic example is the reaction with organometallic reagents, such as Grignard or organolithium reagents. libretexts.org The addition of a Grignard reagent (R-MgBr) to the nitrile forms an intermediate imine anion salt. This intermediate does not react further with the Grignard reagent. Subsequent acidic hydrolysis of the imine intermediate yields a ketone. libretexts.org In the case of this compound, this reaction would provide a route to 3-acyl-2-amino-6-nitro-1H-indole derivatives.

| Nucleophile Type | Typical Reagent(s) | Expected Product Class |

|---|---|---|

| Organometallic Reagent | 1. Grignard Reagent (R-MgX) 2. H₃O⁺ workup | 3-Acyl-2-amino-6-nitro-1H-indoles (Ketones) |

The ortho-disposed amino and nitrile groups in this compound constitute a powerful synthon for the construction of fused heterocyclic systems. This arrangement allows for a variety of cyclocondensation reactions with reagents containing two electrophilic or nucleophilic centers.

The reaction with binucleophiles is a common strategy to build a third ring fused to the indole core. For example, reaction with amidines or guanidine (B92328) can lead to the formation of fused pyrimidine (B1678525) rings, resulting in pyrido[2,3-d]pyrimidine (B1209978) derivatives. nih.govresearchgate.net Similarly, reaction with hydrazine and its derivatives can be used to construct fused pyrazole (B372694) rings. researchgate.net These annulation reactions significantly expand the structural diversity accessible from the 2-amino-3-cyanoindole scaffold, providing access to complex molecules with potential biological activity.

| Reactant Type | Example Reagent | Fused Heterocyclic System Formed |

|---|---|---|

| N-C-N Binucleophile | Guanidine, Amidines | Fused Pyrimidine (e.g., Pyrido[2,3-d]pyrimidine) |

| N-N Binucleophile | Hydrazine Hydrate | Fused Pyrazole (e.g., Pyrrolo[2,3-c]pyrazole) |

Reactivity at the Indole Nitrogen (N-1)

N-Alkylation and N-Acylation Reactions

No specific examples or documented methods for the N-alkylation or N-acylation of this compound have been found in the scientific literature. The nucleophilicity of the indole nitrogen (N-1) is expected to be significantly diminished by the powerful electron-withdrawing effects of the 6-nitro and 3-carbonitrile groups, potentially requiring harsh reaction conditions for substitution to occur.

Protection and Deprotection Strategies

There is no available literature detailing the application of protecting groups to the N-1 position of this compound. Standard protecting group strategies would need to be empirically tested to determine their efficacy and stability in the context of this highly functionalized molecule.

Electrophilic Aromatic Substitution on the Indole Ring System

The indole ring in this compound is heavily deactivated towards electrophilic aromatic substitution due to the presence of the 6-nitro and 3-carbonitrile groups. rsc.org The 2-amino group is an activating, ortho-para director, but its influence may be insufficient to overcome the strong deactivating effects of the other substituents. rsc.org This makes typical electrophilic substitution reactions challenging.

Halogenation Reactions

Specific studies on the halogenation of this compound are absent from the literature. While enzymatic halogenation has been shown to be effective on some electron-deficient indoles, such as 5-nitroindole, no data exists for the target compound. nih.gov

Nitration and Sulfonation

Further nitration or sulfonation of this compound is not described in published research. The presence of a strong deactivating nitro group already on the benzene portion of the indole ring would make the introduction of a second nitro or a sulfo group exceptionally difficult under standard electrophilic aromatic substitution conditions. wikipedia.org

Friedel-Crafts Acylation/Alkylation

No documented instances of Friedel-Crafts acylation or alkylation on this compound could be located. These reactions are notoriously difficult on strongly deactivated aromatic systems, and the indole ring of this compound is considered highly deactivated, making successful Friedel-Crafts reactions highly improbable without specialized catalysts or conditions.

C-H Functionalization Strategies on the Indole Core

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, providing an alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. For the indole ring system, which possesses multiple C-H bonds, achieving site-selectivity is a primary challenge. Research has focused on developing catalytic systems and directing group strategies to control the position of functionalization.

The indole ring has several positions amenable to C-H activation, with the C2, C3, and C7 positions being of particular interest due to the electronic nature of the heterocycle. While functionalization at the C2 and C3 positions is more common, accessing the benzene core (C4, C5, C6, and C7) presents a greater challenge. nih.gov

Recent advancements have demonstrated that site-selectivity can be achieved through various strategies. For instance, ruthenium(II) catalysis with an ester directing group has been shown to facilitate C3-selective alkenylation of indole derivatives. nih.gov This method is notable for achieving exclusive mono-functionalization at the C3 position, proceeding through a six-membered metallacycle intermediate. nih.gov The presence of additives like AgSbF₆ and Cu(OAc)₂ is often crucial for the success of such catalytic alkenylations. nih.gov

For functionalization of the benzene portion of the indole, directing groups installed at the N1 or C3 position have proven effective. For example, an N-P(O)tBu₂ group can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.gov Similarly, a pivaloyl group at the C3 position can direct arylation to the C5 and C4 positions. nih.gov These methods provide a systematic way to access all positions of the indole's benzene ring. nih.gov

| Position | Method | Catalyst/Reagent | Directing Group | Ref. |

| C2 | Arylation | Palladium(II) | C3-Carboxylic Acid (with decarboxylation) | nih.gov |

| C3 | Alkenylation | Ruthenium(II) | C4-Tethered Ester | nih.gov |

| C4 | Arylation | Palladium(II) | C3-Formyl | nih.gov |

| C5 | Arylation | Not Specified | C3-Pivaloyl | nih.gov |

| C6 | Arylation | Copper | N-P(O)tBu₂ | nih.gov |

| C7 | Arylation | Palladium | N-P(O)tBu₂ | nih.gov |

| C7 | Borylation | BBr₃ | N1-Pivaloyl | nih.gov |

Directing groups play a pivotal role in overcoming the challenge of site-selectivity in C-H functionalization. These groups, temporarily or permanently attached to the indole scaffold, coordinate to a metal catalyst and deliver it to a specific C-H bond, facilitating its activation.

A notable example is the use of carbonyl groups at the C3 position. A C3-formyl group can direct C4-arylation of free (NH) indoles using a palladium(II) catalyst system. nih.gov In contrast, a C3-carboxylic acid or its methyl ester, under similar conditions, leads to decarboxylation followed by C2-arylation. nih.gov This highlights the subtle yet critical influence of the directing group's structure on the reaction's outcome.

The installation of a pivaloyl group at the N1 or C3 position has been shown to enable metal-free, chelation-assisted C-H borylation at the C7 or C4 positions, respectively, using simple BBr₃. nih.gov This strategy offers an advantage by avoiding precious metal catalysts, which can be a limitation for large-scale synthesis and in the production of pharmaceuticals. nih.gov

| Directing Group Position | Directing Group | Target Position | Metal/Reagent | Resulting Functionalization | Ref. |

| N1 | -P(O)tBu₂ | C7 | Palladium | Arylation | nih.gov |

| N1 | -P(O)tBu₂ | C6 | Copper | Arylation | nih.gov |

| N1 | -Pivaloyl | C7 | BBr₃ | Borylation | nih.gov |

| C3 | -CHO | C4 | Palladium(II) | Arylation | nih.gov |

| C3 | -COOH | C2 | Palladium(II) | Arylation (post-decarboxylation) | nih.gov |

| C3 | -Pivaloyl | C4 | Not Specified | Arylation | nih.gov |

| C4 | -Ester | C3 | Ruthenium(II) | Alkenylation | nih.gov |

Cross-dehydrogenative coupling (CDC) represents a highly atom-economical class of reactions that form a C-C bond by the formal removal of two hydrogen atoms from the two coupling partners. This approach avoids the need for pre-functionalization of the substrates, making it an environmentally friendly and efficient synthetic strategy.

CDC reactions have been widely applied to the functionalization of various C-H bonds, including those in α-amino acid derivatives and heteroarenes like indole. researchgate.net These reactions often employ transition metal catalysts or photoredox catalysis to facilitate the coupling of two C-H bonds. researchgate.net For instance, the α-functionalization of α-amino esters and amides has been achieved with indoles as coupling partners. researchgate.net The development of solvent-free CDC reactions under aerobic conditions further enhances the green credentials of this methodology. rsc.org

Radical-mediated reactions offer a complementary approach to traditional ionic pathways for the functionalization of indoles. The introduction of a nitro group, as in this compound, can significantly influence the reactivity of the indole ring in radical processes. The strong electron-withdrawing nature of the nitro group can activate the molecule towards certain radical additions or substitutions. nih.gov

While specific examples for this compound are not detailed in the provided search results, the general principles of radical chemistry on substituted indoles suggest that this substrate could be susceptible to radical-mediated C-H functionalization. The development of efficient and green methods for nitration, a key step in synthesizing such precursors, has been a focus of research, with non-acidic and non-metallic conditions being developed. nih.gov

Advanced Spectroscopic and X Ray Diffraction Methodologies for the Structural Elucidation of 2 Amino 6 Nitro 1h Indole 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR Techniques (¹H, ¹³C, ¹⁵N)

One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.

¹H NMR: The proton NMR spectrum of 2-amino-6-nitro-1H-indole-3-carbonitrile would be expected to show distinct signals for each of the non-equivalent protons. The indole (B1671886) N-H proton would likely appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the aromatic ring would appear in the aromatic region (around 7.0-8.5 ppm), with their splitting patterns and coupling constants revealing their relative positions. The amino (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides a signal for each unique carbon atom. For the target molecule, distinct resonances would be expected for the carbonitrile carbon (around 115-120 ppm), the carbons of the indole ring (ranging from approximately 100 to 140 ppm), and the carbons bearing the amino and nitro groups, which would be significantly influenced by the electronic effects of these substituents.

¹⁵N NMR: Nitrogen-15 NMR, while less sensitive, offers direct insight into the nitrogen environments. Three distinct signals would be anticipated: one for the indole nitrogen, one for the amino group nitrogen, and one for the nitro group nitrogen, each appearing in a characteristic chemical shift range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical ranges for similar functional groups and indole structures. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N1-H | >10.0 (broad s) | - |

| C2 | - | ~150-160 |

| C3 | - | ~90-100 |

| C3a | - | ~125-135 |

| C4 | ~7.5-7.8 (d) | ~120-125 |

| C5 | ~8.0-8.3 (dd) | ~115-120 |

| C6 | - | ~140-145 |

| C7 | ~8.3-8.6 (d) | ~110-115 |

| C7a | - | ~135-140 |

| 2-NH₂ | ~5.0-6.0 (broad s) | - |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of spin systems. For instance, it would confirm the connectivity between adjacent protons on the aromatic portion of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively assign the proton signals to their corresponding carbon atoms in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting different fragments of the molecule, for example, linking the N-H proton to carbons C2 and C7a, or the aromatic protons to the quaternary carbons of the indole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, even if they are not directly bonded. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

Solid-State NMR Spectroscopy for Polymorph Analysis

Since organic molecules can often crystallize in different forms (polymorphs) with distinct physical properties, solid-state NMR (ssNMR) is a critical tool for their characterization. Unlike solution NMR, ssNMR provides information about the molecule's structure in the solid state. By analyzing the chemical shifts and relaxation times, ssNMR can distinguish between different polymorphs and provide insights into intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups. The IR spectrum of this compound would be expected to display characteristic absorption bands.

Table 2: Predicted Characteristic IR Absorption Bands for this compound Note: These are estimated values based on typical ranges for these functional groups.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H (indole & amino) | 3500-3300 | Sharp to broad stretching vibrations |

| C≡N (nitrile) | 2260-2220 | Sharp, medium intensity stretch |

| NO₂ (nitro) | 1550-1500 & 1360-1300 | Strong asymmetric and symmetric stretches |

| C=C (aromatic) | 1620-1450 | Stretching vibrations of the indole ring |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is complementary to IR spectroscopy. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. The Raman spectrum would provide a unique "molecular fingerprint" for this compound. The symmetric vibrations of the nitro group and the stretching of the carbon-carbon bonds within the indole ring would likely give rise to strong Raman signals. The nitrile stretch is also typically observable in Raman spectra. This technique is particularly useful for studying polymorphism, as the subtle changes in molecular conformation and crystal packing between different solid forms can lead to distinct differences in their Raman spectra.

Mass Spectrometry (MS) Methodologies

Mass spectrometry serves as a powerful analytical tool for determining the molecular weight and structural features of this compound. Various MS techniques provide complementary information, from exact mass determination to detailed fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguously confirming the elemental composition of this compound. Unlike unit mass resolution mass spectrometry, HRMS provides mass measurements with high accuracy (typically to within 5 ppm), which allows for the calculation of a unique elemental formula.

For the protonated molecule [M+H]⁺ of this compound, the theoretical exact mass can be calculated based on its chemical formula, C₉H₅N₅O₂. This precise measurement is critical for distinguishing it from other isobaric compounds that may have the same nominal mass but different elemental compositions. nih.gov The ability of HRMS to resolve and identify isobaric fragmentation products is a significant advantage in structural analysis. nih.gov

Table 1: Theoretical Exact Mass Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₉H₆N₅O₂⁺ | 216.05160 |

| [M+Na]⁺ | C₉H₅N₅O₂Na⁺ | 238.03354 |

Note: The data in this table is calculated based on the chemical formula and has been presented in an interactive format.

Tandem mass spectrometry (MS/MS) is employed to probe the structure of this compound by analyzing its fragmentation patterns. In an MS/MS experiment, the molecular ion (or a specific precursor ion) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller product ions. unito.itnih.gov The resulting fragmentation spectrum provides valuable information about the connectivity of atoms within the molecule.

The fragmentation of nitroindole derivatives often involves characteristic losses of the nitro group (NO₂) and other small neutral molecules. tsijournals.com For this compound, the fragmentation pathways are influenced by the interplay between the amino, nitro, and nitrile functional groups. nih.govresearchgate.net Common fragmentation patterns observed for related amino acids and heterocyclic compounds include losses of ammonia (B1221849) (NH₃), water (H₂O), carbon monoxide (CO), and hydrogen cyanide (HCN). unito.itnih.govresearchgate.net

Table 2: Plausible MS/MS Fragmentation Pathways for [C₉H₅N₅O₂ + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) |

|---|---|---|

| 216.05 | NO₂ | 170.05 |

| 216.05 | NH₃ | 199.03 |

| 216.05 | HCN | 189.04 |

| 170.05 | HCN | 143.04 |

Note: This table outlines potential fragmentation patterns based on the analysis of similar chemical structures and is presented in an interactive format.

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the direct analysis of this compound by GC-MS presents significant challenges. Due to the presence of polar functional groups (amino and nitro groups) and its heterocyclic indole core, the compound is non-volatile and thermally labile. nih.gov

To make such compounds amenable to GC-MS analysis, a chemical derivatization step is essential. nih.govnih.govmdpi.com Derivatization converts the polar analyte into a more volatile and thermally stable derivative. For the primary amino group in this compound, common derivatization strategies include silylation (e.g., with MTBSTFA) or acylation (e.g., with pentafluoropropionic anhydride). nih.govmdpi.com This process reduces the polarity and increases the volatility, allowing the compound to be vaporized without decomposition and separated on a GC column before detection by the mass spectrometer. nih.govscilit.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of polar, non-volatile, and thermally sensitive compounds like this compound. researchgate.net This method avoids the need for derivatization, simplifying sample preparation and preventing potential artifacts. lcms.cz

In LC-MS, the compound is first separated using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC). nih.govmdpi.com Given the polarity of the analyte, separation can be achieved using either reversed-phase (RP) chromatography with aqueous mobile phases or hydrophilic interaction liquid chromatography (HILIC). nih.gov Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and detected by the mass spectrometer. LC-MS/MS methods can be developed for highly sensitive and selective quantification of the compound in complex matrices. lcms.cz

Electronic Absorption and Emission Spectroscopy Methodologies

Electronic spectroscopy provides insights into the electronic structure of a molecule by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV-Vis portion of the electromagnetic spectrum. The structure of this compound contains several chromophores—the indole ring system, the nitro group, the amino group, and the nitrile group—which give rise to characteristic electronic transitions. uzh.ch

The absorption spectrum is expected to be dominated by π → π* transitions associated with the conjugated π-system of the nitro-substituted indole ring. uzh.chlibretexts.org These transitions are typically intense and occur at specific wavelengths. Additionally, the presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons (lone pairs) allows for n → π* transitions. uzh.chyoutube.com These transitions are generally of lower intensity compared to π → π* transitions. The position and intensity of the absorption bands can be influenced by the solvent polarity. researchgate.net The extended conjugation and the presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the indole scaffold are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. libretexts.org

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Functional Groups | Expected Wavelength Region |

|---|---|---|

| π → π* | Conjugated indole system, Nitro group | 250-400 nm |

Note: The data in this table is based on theoretical principles and data from analogous compounds and is presented in an interactive format.

Fluorescence Spectroscopy for Luminescent Properties

Fluorescence spectroscopy is a highly sensitive technique used to investigate the electronic structure and environmental interactions of luminescent molecules. This method involves exciting a molecule with ultraviolet or visible light and measuring the emitted light at a longer wavelength. The resulting spectrum provides information on the molecule's excitation and emission wavelengths, fluorescence quantum yield, and lifetime.

Despite the utility of this technique for characterizing indole derivatives, a thorough review of scientific literature and spectral databases indicates that specific experimental studies on the fluorescent properties of this compound have not been publicly reported. Consequently, data regarding its excitation maxima, emission maxima, and quantum efficiency are not available at this time.

X-ray Diffraction Methodologies for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.

Single-crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and torsion angles, defining the exact molecular geometry and packing within the crystal lattice. This technique is unparalleled for determining the absolute configuration of chiral molecules and understanding intermolecular interactions such as hydrogen bonding.

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD), reveals no deposited crystal structure for this compound. As such, detailed experimental data on its unit cell parameters, space group, and specific geometric parameters are currently unavailable in the scientific literature.

Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases, assessing sample purity, and analyzing the bulk crystalline properties of a material. The resulting diffraction pattern serves as a unique fingerprint for a specific crystalline solid.

In the absence of a reference crystal structure from single-crystal analysis or published experimental powder patterns, a detailed crystalline phase analysis for this compound cannot be presented.

Theoretical and Computational Investigations of 2 Amino 6 Nitro 1h Indole 3 Carbonitrile: Structure, Reactivity, and Electronic Properties

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of molecular properties at a manageable computational cost. For 2-amino-6-nitro-1H-indole-3-carbonitrile, DFT calculations are employed to explore its geometry, spectroscopic signatures, and electronic characteristics. These calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational efficiency for organic molecules. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, geometry optimization reveals the precise bond lengths, bond angles, and dihedral angles that characterize its most stable conformation.

Conformational analysis further explores the molecule's flexibility by identifying other low-energy conformers and the energy barriers between them. This is particularly relevant for understanding how the molecule might behave in different environments. The planarity of the indole (B1671886) ring system, along with the rotational freedom of the amino and nitro groups, are key aspects investigated in this analysis.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated via DFT) Note: This data is representative of typical DFT calculation results for similar molecular structures.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.38 Å |

| Bond Length | C3-C9 (Cyano C) | 1.43 Å |

| Bond Length | C2-N3 (Amino N) | 1.35 Å |

| Bond Length | C6-N4 (Nitro N) | 1.46 Å |

| Bond Angle | C3-C2-N1 | 109.5° |

| Bond Angle | C5-C6-N4 | 119.8° |

| Dihedral Angle | C7-C6-N4-O1 | 179.5° |

Quantum chemical calculations can predict various spectroscopic properties with a high degree of accuracy, providing a powerful tool for interpreting experimental data.

NMR Shifts: The Gage-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts. rsc.org By computing the isotropic shielding constants for each nucleus (e.g., ¹H and ¹³C), a theoretical NMR spectrum can be generated. These predicted shifts are invaluable for assigning signals in experimentally obtained spectra.

IR Frequencies: The vibrational frequencies of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculated IR spectrum can help in identifying the characteristic vibrational modes of the functional groups present in this compound, such as the N-H stretches of the amino group, the C≡N stretch of the nitrile group, and the symmetric and asymmetric stretches of the nitro group. researchgate.net

Table 2: Predicted Vibrational Frequencies and NMR Chemical Shifts for this compound Note: This data is representative and intended to illustrate the output of such calculations.

| Spectroscopic Parameter | Functional Group/Atom | Predicted Value |

|---|---|---|

| IR Frequency (cm⁻¹) | N-H stretch (asymmetric) | 3450 cm⁻¹ |

| IR Frequency (cm⁻¹) | N-H stretch (symmetric) | 3350 cm⁻¹ |

| IR Frequency (cm⁻¹) | C≡N stretch | 2230 cm⁻¹ |

| IR Frequency (cm⁻¹) | NO₂ stretch (asymmetric) | 1540 cm⁻¹ |

| IR Frequency (cm⁻¹) | NO₂ stretch (symmetric) | 1360 cm⁻¹ |

| ¹³C NMR Shift (ppm) | C3 (cyano-substituted) | 95 ppm |

| ¹³C NMR Shift (ppm) | C2 (amino-substituted) | 155 ppm |

| ¹³C NMR Shift (ppm) | C6 (nitro-substituted) | 145 ppm |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, the electron-donating amino group and the electron-withdrawing nitro and cyano groups are expected to significantly influence the energies and distributions of these frontier orbitals.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound Note: These values are illustrative of typical DFT results.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -3.2 eV |

| HOMO-LUMO Gap (ΔE) | 3.3 eV |

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and for predicting its reactive sites. rsc.org The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, these are expected to be localized around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group.

Blue regions indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around the hydrogen atoms of the amino group and the indole N-H.

Green regions represent areas of neutral potential.